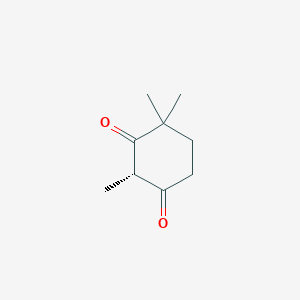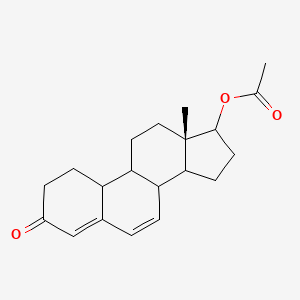
6-Dehydro Nandrolone Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Dehydro Nandrolone Acetate: is a synthetic anabolic steroid derived from nandrolone. It is known for its anabolic properties, which promote muscle growth and bone density. This compound is often used in the synthesis of other steroids and has applications in both medical and research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 6-Dehydro Nandrolone Acetate typically involves the catalytic reaction of estra-4-ene-3,17-dione with acetic anhydride. The process includes several steps:
Esterification: Nandrolone is esterified using acetic anhydride.
Selective Dehydrogenation: The ester formed is selectively dehydrogenated using 2,6-dichloro-3,5-dicyano-1,4-quinone (DDQ)
Industrial Production Methods: The industrial production of this compound involves large-scale catalytic reactions under controlled conditions to ensure high yield and purity. The process is designed to be environmentally friendly and efficient, minimizing the number of synthesis steps and simplifying the separation and purification processes .
Chemical Reactions Analysis
Types of Reactions: 6-Dehydro Nandrolone Acetate undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction to less oxidized forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted steroids
Scientific Research Applications
6-Dehydro Nandrolone Acetate has a wide range of applications in scientific research:
Chemistry: Used as a key intermediate in the synthesis of other steroids.
Biology: Studied for its effects on muscle growth and bone density.
Medicine: Investigated for potential therapeutic uses in conditions like osteoporosis and muscle wasting.
Industry: Used in the production of steroidal drugs and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 6-Dehydro Nandrolone Acetate involves its interaction with androgen receptors. Upon binding to these receptors, it induces a conformational change that allows the receptor to enter the nucleus and regulate gene expression. This leads to increased protein synthesis and muscle growth. The compound also affects bone density by promoting the activity of osteoblasts .
Comparison with Similar Compounds
- Nandrolone Decanoate
- Nandrolone Phenylpropionate
- Testosterone
- Methandrostenolone
Comparison: 6-Dehydro Nandrolone Acetate is unique due to its specific structure, which allows for selective dehydrogenation and esterification. Compared to nandrolone decanoate and nandrolone phenylpropionate, it has a different ester group, which affects its pharmacokinetics and biological activity. Unlike testosterone, it has a lower androgenic effect, making it more suitable for certain medical applications .
Properties
Molecular Formula |
C20H26O3 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
[(13S)-13-methyl-3-oxo-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C20H26O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h3,5,11,15-19H,4,6-10H2,1-2H3/t15?,16?,17?,18?,19?,20-/m0/s1 |
InChI Key |
OGUASZAAVFYYIL-BROHZWGRSA-N |
Isomeric SMILES |
CC(=O)OC1CCC2[C@@]1(CCC3C2C=CC4=CC(=O)CCC34)C |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,5R)-3,4-bis[(4-chlorobenzoyl)oxy]-5-methoxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B13855084.png)
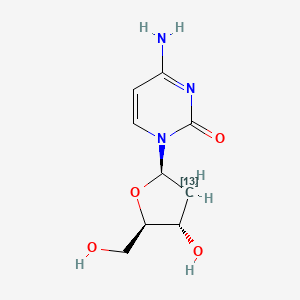

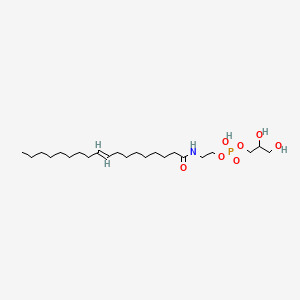
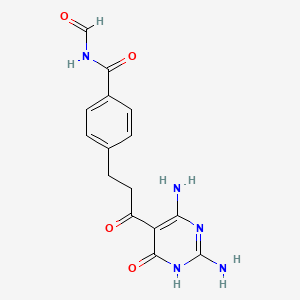

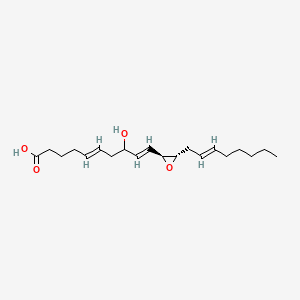
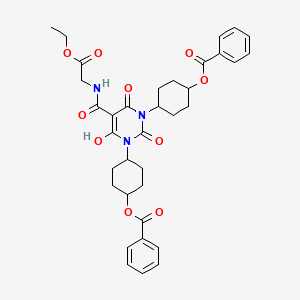
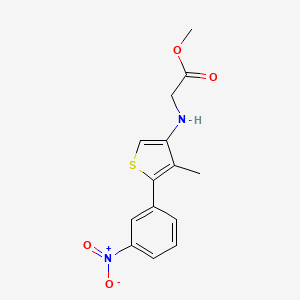
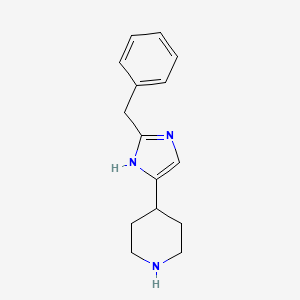
![2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13855152.png)
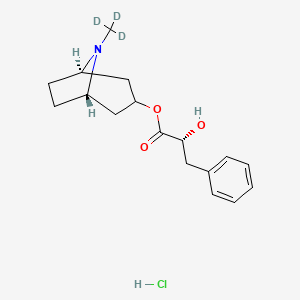
![2-[2-(Heptylamino)ethoxy]ethanol](/img/structure/B13855180.png)
